N-[2-[5-[1-[(2-chloropyridin-3-yl)amino]propyl]-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide
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Overview
Description
N-[2-[5-[1-[(2-chloropyridin-3-yl)amino]propyl]-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chloropyridine moiety, an oxadiazole ring, and an acetamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[5-[1-[(2-chloropyridin-3-yl)amino]propyl]-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide typically involves multiple steps:
Formation of the Chloropyridine Intermediate: The starting material, 2-chloropyridine, undergoes a series of reactions to introduce the amino group at the 3-position.
Oxadiazole Ring Formation: The intermediate is then reacted with appropriate reagents to form the 1,2,4-oxadiazole ring.
Acetamide Group Introduction: Finally, the acetamide group is introduced through acylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-[5-[1-[(2-chloropyridin-3-yl)amino]propyl]-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-[2-[5-[1-[(2-chloropyridin-3-yl)amino]propyl]-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-[5-[1-[(2-chloropyridin-3-yl)amino]propyl]-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide involves its interaction with specific molecular targets. The chloropyridine moiety may interact with certain receptors or enzymes, while the oxadiazole ring can participate in binding interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Pyridinedicarboxylate: Shares the pyridine ring but lacks the oxadiazole and acetamide groups.
2,6-Pyridinedimethanol: Contains a pyridine ring with hydroxyl groups instead of the oxadiazole and acetamide groups.
2,6-Pyridinedicarbonyl Dichloride: Similar pyridine structure but with different functional groups.
Uniqueness
N-[2-[5-[1-[(2-chloropyridin-3-yl)amino]propyl]-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide is unique due to its combination of a chloropyridine moiety, an oxadiazole ring, and an acetamide group. This unique structure allows for specific interactions and applications that are not possible with simpler compounds.
Properties
IUPAC Name |
N-[2-[5-[1-[(2-chloropyridin-3-yl)amino]propyl]-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN5O2/c1-5-10(18-11-7-6-8-17-12(11)16)13-19-14(21-23-13)15(3,4)20-9(2)22/h6-8,10,18H,5H2,1-4H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNJGPDXLNDFNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC(=NO1)C(C)(C)NC(=O)C)NC2=C(N=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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